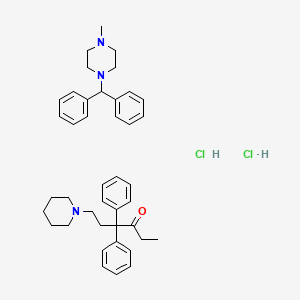

Diconal

Description

Properties

CAS No. |

76391-75-8 |

|---|---|

Molecular Formula |

C41H53Cl2N3O |

Molecular Weight |

674.8 g/mol |

IUPAC Name |

1-benzhydryl-4-methylpiperazine;4,4-diphenyl-6-piperidin-1-ylhexan-3-one;dihydrochloride |

InChI |

InChI=1S/C23H29NO.C18H22N2.2ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;2-11,18H,12-15H2,1H3;2*1H |

InChI Key |

FBGRTPVYEIZTOR-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Canonical SMILES |

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Other CAS No. |

76391-75-8 |

Synonyms |

diconal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dipipanone and Cyclizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanisms of action of the opioid analgesic dipipanone and the antiemetic cyclizine, both individually and in their common combination formulation. Dipipanone, a potent µ-opioid receptor agonist, exerts its analgesic effects through the modulation of central nervous system pathways. Cyclizine, a histamine H1 receptor inverse agonist with anticholinergic properties, is co-formulated to mitigate the emetic side effects of dipipanone. This document details the pharmacodynamics and pharmacokinetics of each compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Introduction

Dipipanone is a synthetic opioid analgesic used for the management of moderate to severe pain.[1] Chemically related to methadone, it provides potent pain relief but can also induce significant nausea and vomiting, common side effects of µ-opioid receptor agonists.[2][3] To counteract this, dipipanone is frequently combined with cyclizine, a first-generation antihistamine of the piperazine class.[4][5] Cyclizine possesses antiemetic and anticholinergic properties, making it an effective agent for preventing opioid-induced nausea.[6][7] Understanding the distinct and synergistic mechanisms of these two drugs is crucial for their safe and effective therapeutic use, as well as for the development of novel analgesics with improved side-effect profiles.

Dipipanone: Mechanism of Action

Dipipanone's primary therapeutic effect is analgesia, mediated by its agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2]

Molecular Interactions and Signaling Cascade

As a µ-opioid receptor agonist, dipipanone binds to and activates these receptors, which are coupled to inhibitory G-proteins (Gi/o).[2][8] This activation initiates a downstream signaling cascade characterized by:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein (Gαi/o) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

-

Modulation of Ion Channels: The Gβγ subunit complex, dissociated from the Gα subunit upon receptor activation, directly modulates ion channel activity. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[2]

-

Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions through GIRK channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[2] Concurrently, the inhibition of calcium influx through VGCCs reduces the release of excitatory neurotransmitters, such as substance P and glutamate, from presynaptic terminals.[2] The culmination of these actions is a reduction in the transmission of nociceptive signals.

Cyclizine: Mechanism of Action

Cyclizine's primary role in the combination formulation is to prevent nausea and vomiting. This is achieved through its action as a histamine H1 receptor inverse agonist and its anticholinergic properties.[6][7]

Histamine H1 Receptor Inverse Agonism

Cyclizine is a first-generation H1 antihistamine that readily crosses the blood-brain barrier.[9] The histamine H1 receptor, another GPCR, exhibits constitutive activity even in the absence of an agonist. Cyclizine acts as an inverse agonist, binding to the H1 receptor and stabilizing it in an inactive conformation. This not only blocks the binding of histamine but also reduces the receptor's basal activity.

The H1 receptor is coupled to the Gq/11 family of G-proteins.[10] Its activation (or constitutive activity) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] By stabilizing the inactive state of the H1 receptor, cyclizine attenuates this signaling cascade, which is implicated in the emetic response.

Anticholinergic Activity

In addition to its antihistaminic effects, cyclizine also possesses anticholinergic (antimuscarinic) properties.[7] It can block the action of acetylcholine in the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem, both of which are key areas involved in the pathways leading to nausea and vomiting. This dual mechanism of action enhances its antiemetic efficacy.

Rationale for Combination Therapy

The co-formulation of dipipanone and cyclizine is a classic example of rational polypharmacy. The primary purpose is to leverage the potent analgesic effects of dipipanone while proactively managing one of its most common and distressing side effects, nausea and vomiting, with the antiemetic properties of cyclizine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for dipipanone and cyclizine.

Table 1: Pharmacokinetic Parameters

| Parameter | Dipipanone | Cyclizine |

| Bioavailability | - | ~50-80% (oral) |

| Time to Peak (Tmax) | 1-2 hours (oral) | ~2 hours (oral) |

| Peak Plasma Conc. (Cmax) | 29 ng/mL (10 mg oral dose) | ~70 ng/mL (50 mg oral dose) |

| Elimination Half-life (t½) | ~3.5 hours | ~20 hours |

| Volume of Distribution (Vd) | - | - |

| Metabolism | Hepatic | Hepatic (N-demethylation to norcyclizine) |

| Excretion | <1% unchanged in urine | Renal |

Table 2: Pharmacodynamic Parameters

| Parameter | Dipipanone | Cyclizine |

| Target Receptor | µ-Opioid Receptor | Histamine H1 Receptor |

| Action | Agonist | Inverse Agonist |

| Binding Affinity (Ki) | Not available in cited literature | 4.44 nM[6] |

| Functional Potency (IC50) | - | 5.42 µM (inhibition of histamine release) |

Experimental Protocols

The following are representative protocols for assessing the interaction of compounds with the µ-opioid and histamine H1 receptors.

Mu-Opioid Receptor Radioligand Binding Assay

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound (e.g., dipipanone) for the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Diprenorphine (a high-affinity opioid antagonist).

-

Unlabeled test compound (dipipanone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone at a high concentration).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]-diprenorphine) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Histamine H1 Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the ability of a test compound (e.g., cyclizine) to inhibit H1 receptor-mediated intracellular calcium mobilization.

Objective: To determine the potency (IC50) of a test compound as an antagonist or inverse agonist of the histamine H1 receptor.

Materials:

-

A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound (cyclizine).

-

H1 receptor agonist (histamine).

-

96- or 384-well black, clear-bottom microplates.

-

A fluorescence plate reader with kinetic reading and liquid handling capabilities.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into the microplates and grow to confluency.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for a specified time (e.g., 60 minutes at 37°C) in the dark.

-

Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the test compound (cyclizine). Incubate for a period to allow the compound to bind to the receptors (e.g., 15-30 minutes).

-

Agonist Challenge and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of histamine (typically the EC80) to all wells simultaneously and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition of the histamine-induced response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The combination of dipipanone and cyclizine represents a targeted therapeutic strategy to provide effective analgesia while mitigating a key adverse effect. Dipipanone's action as a potent µ-opioid receptor agonist is well-characterized, leading to the inhibition of nociceptive signaling. Cyclizine's dual mechanism, involving inverse agonism at histamine H1 receptors and anticholinergic activity, effectively counteracts the emetic stimuli induced by the opioid. A thorough understanding of these distinct yet complementary pharmacological profiles is essential for both clinical practice and the ongoing development of safer and more tolerable pain management therapies. Further research to elucidate the precise binding affinity of dipipanone and to explore the potential for biased agonism at the µ-opioid receptor could pave the way for next-generation analgesics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cetirizine - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 6. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Dipipanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipipanone hydrochloride is a potent synthetic opioid analgesic, structurally related to methadone, indicated for the management of moderate to severe pain. This technical guide provides an in-depth review of the pharmacological profile of dipipanone hydrochloride, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to support further research and drug development efforts. While dipipanone has been in clinical use, comprehensive quantitative pharmacological data in publicly accessible literature is limited. This guide synthesizes the available information to provide a thorough understanding of its properties.

Introduction

Dipipanone is a synthetic opioid of the diphenylheptanone class, sharing structural similarities with methadone.[1][2] It is primarily used for the treatment of moderate to severe pain, often in instances where morphine is indicated but not well-tolerated.[2][3] In clinical practice, dipipanone is commonly formulated in combination with the antiemetic cyclizine to mitigate nausea and vomiting, common side effects of strong opioids.[3] Understanding the detailed pharmacological profile of dipipanone hydrochloride is crucial for optimizing its therapeutic use and for the development of new analgesic agents.

Mechanism of Action

Dipipanone hydrochloride exerts its analgesic effects primarily through its agonist activity at the µ (mu)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[4] These receptors are predominantly located in the central nervous system (CNS), including the brain and spinal cord, and are integral to the modulation of pain perception.[4]

Upon binding to the µ-opioid receptor, dipipanone induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[4] The key events in this pathway are:

-

G Protein Activation: The activated µ-opioid receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated inhibitory G protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of various downstream proteins.

-

Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[4] This hyperpolarization reduces neuronal excitability and inhibits the transmission of pain signals. Concurrently, the activation of µ-opioid receptors leads to the closing of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters such as substance P and glutamate from presynaptic terminals.[4]

The net effect of these actions is a reduction in the transmission and perception of nociceptive signals.[4]

Signaling Pathway Diagram

Pharmacodynamics

The primary pharmacodynamic effect of dipipanone is analgesia. Its potency is considered to be greater than that of morphine.[3]

Receptor Binding Affinity

In Vivo Efficacy

Similarly, specific ED50 values for dipipanone hydrochloride in standard preclinical models of analgesia, such as the hot plate and tail-flick tests, are not widely reported. However, its analgesic potency has been qualitatively compared to morphine, with 25 mg of dipipanone being approximately equivalent to 10 mg of morphine.[3]

Pharmacokinetics

The pharmacokinetic profile of dipipanone has been characterized in humans following a single oral dose.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Dipipanone is absorbed from the gastrointestinal tract following oral administration.[5]

-

Distribution: Specific details on the volume of distribution and protein binding of dipipanone are not well-documented.

-

Metabolism: Dipipanone is metabolized in the liver.[5] While detailed metabolic pathways for dipipanone are not fully elucidated in the available literature, studies on the structurally similar compound, dipyanone, suggest that metabolism may involve the opening of the piperidine ring followed by reduction or oxidation and subsequent cyclization.[6]

-

Excretion: Dipipanone and its metabolites are excreted in the urine and feces.[5] Less than 1% of an oral dose is excreted in the urine as the unchanged drug over 24 hours.[7]

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of dipipanone after a single oral dose of 10 mg dipipanone hydrochloride (in combination with 30 mg cyclizine hydrochloride) in six healthy volunteers.[7]

| Parameter | Value | Unit |

| Cmax (Mean Peak Plasma Concentration) | 29 | ng/mL |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 | hours |

| Elimination Half-life (t½) | 3.5 | hours |

| AUC (Area Under the Curve) | 156 | ng·min/mL |

Experimental Protocols

Opioid Receptor Binding Assay

A standard experimental approach to determine the binding affinity (Ki) of a compound like dipipanone for opioid receptors involves a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of a specific opioid receptor subtype (µ, δ, or κ) are prepared from cultured cells or animal brain tissue.

-

Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-receptor) and varying concentrations of the unlabeled test compound (dipipanone hydrochloride).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity on the filters, corresponding to the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The data are used to construct a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Models

The analgesic efficacy of dipipanone can be evaluated in animal models using tests that measure the response to thermal stimuli.

The hot plate test assesses the central analgesic activity of a compound.

Methodology:

-

Acclimatization: Animals (typically mice or rats) are acclimatized to the testing room and apparatus.

-

Baseline Measurement: Each animal is placed on a heated plate (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Animals are administered dipipanone hydrochloride or a vehicle control at various doses.

-

Post-treatment Measurement: At specific time points after drug administration, the latency to the nociceptive response on the hot plate is measured again.

-

Data Analysis: An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect. Dose-response curves can be generated to determine the ED50 value.

The tail-flick test is another common method for evaluating spinally mediated analgesia.

Methodology:

-

Acclimatization: Animals are gently restrained, and their tails are positioned over a radiant heat source.

-

Baseline Measurement: The latency for the animal to flick its tail away from the heat is recorded. A cut-off time is employed to prevent injury.

-

Drug Administration: Dipipanone hydrochloride or a vehicle is administered to the animals.

-

Post-treatment Measurement: The tail-flick latency is measured at predetermined intervals after drug administration.

-

Data Analysis: A significant increase in the tail-flick latency indicates analgesia. The ED50 can be calculated from the dose-response data.

Analytical Methods

The quantification of dipipanone in biological matrices such as plasma and urine is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are suitable methods for this purpose.

A reported HPLC method utilized a 5 µm normal phase silica column with a mobile phase flow of 0.44 ml/min and UV detection at 260 nm. In this system, dipipanone had a retention time of 4.8 minutes.[5] For GLC, both SE-30 and OV-17 packed columns have been used with flame ionization detection.[5]

Conclusion

Dipipanone hydrochloride is a potent µ-opioid receptor agonist with analgesic properties comparable to other strong opioids. Its pharmacokinetic profile is characterized by relatively rapid absorption and a moderate elimination half-life. However, a comprehensive understanding of its pharmacology is hampered by the limited availability of quantitative data, particularly regarding its receptor binding affinities and in vivo efficacy in standardized preclinical models. Further research is warranted to fully characterize the pharmacological profile of dipipanone, which could inform its optimal clinical use and guide the development of future analgesics. The experimental frameworks outlined in this guide provide a basis for conducting such investigations.

References

- 1. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]

- 2. Dipipanone [medbox.iiab.me]

- 3. Dipipanone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]

- 5. medicines.org.uk [medicines.org.uk]

- 6. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of dipipanone after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclizine in Opioid-Induced Nausea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid-induced nausea and vomiting (OINV) is a prevalent and distressing side effect of opioid analgesics, significantly impacting patient compliance and quality of life. This technical guide provides an in-depth examination of the pharmacological role of cyclizine in the management of OINV. Cyclizine, a first-generation piperazine antihistamine, exerts its antiemetic effects through a multi-modal mechanism of action, primarily involving antagonism of histamine H1 and muscarinic acetylcholine receptors within key neurological pathways that mediate nausea and vomiting. This document details the underlying pathophysiology of OINV, elucidates the molecular mechanisms of cyclizine, presents quantitative data on its receptor binding and clinical efficacy, and provides detailed experimental protocols for its preclinical and clinical evaluation.

Pathophysiology of Opioid-Induced Nausea and Vomiting

Opioid-induced nausea and vomiting is a complex process initiated by the activation of µ-opioid receptors in several key anatomical locations. The primary mechanisms include:

-

Direct Stimulation of the Chemoreceptor Trigger Zone (CTZ): The CTZ, located in the area postrema on the floor of the fourth ventricle, lies outside the blood-brain barrier.[1][2] This allows circulating opioids to directly stimulate µ-opioid and dopamine D2 receptors, which in turn signal the vomiting center in the medulla oblongata.[1][3]

-

Enhanced Vestibular Sensitivity: Opioids increase the sensitivity of the vestibular apparatus in the inner ear to motion.[1][4] The vestibular system communicates with the vomiting center via histamine H1 and muscarinic acetylcholine (M1) receptors, contributing to sensations of vertigo and motion-sickness-like symptoms.[1][5]

-

Delayed Gastric Emptying: Opioids act on µ-receptors in the myenteric plexus of the gastrointestinal tract, inhibiting motility and delaying gastric emptying.[4][6] This gastric stasis can lead to feelings of fullness, bloating, and nausea.[6][7]

Mechanism of Action of Cyclizine

Cyclizine is a piperazine derivative that functions as an inverse agonist/antagonist at several key receptors implicated in the pathways of nausea and vomiting.[8][9] Its efficacy in OINV stems from its ability to counteract opioid effects at multiple levels:

-

Histamine H1 Receptor Antagonism: Cyclizine is a potent H1 receptor antagonist.[7][8] By blocking H1 receptors in the vestibular nuclei and the vomiting center, it effectively mitigates the effects of enhanced vestibular sensitivity caused by opioids.[5]

-

Anticholinergic (Antimuscarinic) Action: Cyclizine also exhibits central anticholinergic properties by blocking muscarinic receptors.[7][8] This action is crucial in the vestibular system and the vomiting center, further reducing the transmission of emetic signals.[5]

-

Chemoreceptor Trigger Zone (CTZ) Activity: The antiemetic effects of cyclizine are also attributed to its activity at the CTZ, where it likely counteracts the downstream signaling cascades initiated by opioid receptor activation.[7][8]

The following diagram illustrates the primary signaling pathways involved in opioid-induced nausea and the points of intervention for cyclizine.

Quantitative Data

Receptor Binding Affinity

The affinity of cyclizine for various neurotransmitter receptors underpins its therapeutic and side-effect profile. The inhibitory constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

| Compound | Receptor | Radioligand | Ki (nM) | pKi / pIC50 | Source |

| Cyclizine | Histamine H1 | [³H]Pyrilamine | 4.44 | 8.35 (pKi) | IUPHAR/BPS Guide to PHARMACOLOGY[7] |

| Cyclizine | Muscarinic M1 | [³H]N-Methylscopolamine | 701 | 6.15 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Cyclizine | Muscarinic M2 | [³H]N-Methylscopolamine | 1040 | 5.98 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Cyclizine | Muscarinic M3 | [³H]N-Methylscopolamine | 1140 | 5.94 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Cyclizine | Muscarinic M4 | [³H]N-Methylscopolamine | 1030 | 5.99 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Cyclizine | Muscarinic M5 | [³H]N-Methylscopolamine | 1200 | 5.92 (pIC50) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Cyclizine | Dopamine D3 | [³H]Spiperone | 1016 | 5.99 (pKi) | IUPHAR/BPS Guide to PHARMACOLOGY[7] |

| Cyclizine | Dopamine Transporter (DAT) | [¹²⁵I]RTI-55 | 606 | 6.22 (pKi) | IUPHAR/BPS Guide to PHARMACOLOGY[7] |

Note: Data indicates high affinity for the H1 receptor and significantly lower affinity for muscarinic and dopaminergic sites.

Pharmacokinetic Properties

| Parameter | Value | Source |

| Bioavailability (Oral) | ~50-80% | Deranged Physiology[9] |

| Time to Peak (Oral) | ~2 hours | BAPEN[10] |

| Half-life (Oral) | ~20 hours | BAPEN[10] |

| Half-life (IV) | ~13 hours | BAPEN[10] |

| Volume of Distribution | 16-20 L/kg | Deranged Physiology[9] |

| Protein Binding | 59-76% | Deranged Physiology[9] |

| Metabolism | Hepatic (Primarily CYP2D6) to Norcyclizine | Deranged Physiology[9] |

| Duration of Action | 4-6 hours | Deranged Physiology[9] |

Clinical Efficacy in Opioid-Induced Nausea

Clinical trials have demonstrated the efficacy of cyclizine in preventing and treating nausea and vomiting in postoperative settings where opioids are a primary analgesic.

| Trial / Comparison | Patient Population | Intervention Arms | Key Outcome | Source |

| Cyclizine vs. Dexamethasone vs. Placebo (Following Intrathecal Morphine) | 99 women undergoing Caesarean section | 1. Cyclizine 50 mg IV2. Dexamethasone 8 mg IV3. Placebo IV | Incidence of Nausea: - Cyclizine: 33%- Dexamethasone: 60%- Placebo: 67% (p<0.05 for Cyclizine vs. others) | BJA[2] |

| Cyclizine vs. Droperidol (with Morphine PCA) | 50 women undergoing major gynaecological surgery | 1. Droperidol 1.25 mg IV + PCA (Morphine 1 mg/ml + Droperidol 0.05 mg/ml)2. Cyclizine 50 mg IV + PCA (Morphine 1 mg/ml + Cyclizine 2 mg/ml) | No Nausea/Vomiting: - Droperidol Group: 60%- Cyclizine Group: 72%Severe Nausea/Vomiting: - Droperidol Group: 8%- Cyclizine Group: 12%(No significant difference) | Anaesthesia[11] |

| Cyclizine vs. Ondansetron vs. Placebo (Day-case gynaecological laparoscopy with opioid analgesia) | 175 women undergoing laparoscopy | 1. Cyclizine 50 mg IV2. Ondansetron 4 mg IV3. Placebo IV | Incidence of Moderate/Severe Nausea (pre-discharge): - Cyclizine: 23%- Ondansetron: 30%- Placebo: 52% (p<0.001 for Cyclizine vs. Placebo; p=0.02 for Ondansetron vs. Placebo) | BJA[12] |

| Cyclizine vs. Prochlorperazine vs. Ondansetron (Laparoscopic cholecystectomy) | 324 patients | 1. Cyclizine 50 mg2. Ondansetron 4 mg3. Prochlorperazine 10 mg | Incidence of Nausea/Vomiting: - Cyclizine: 5.5%- Ondansetron: 4.6%- Prochlorperazine: 8.3%(No significant difference) | CORE[3] |

Detailed Experimental Protocols

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of cyclizine for the human histamine H1 receptor.

-

Materials:

-

Cell Culture: HEK293T cells transiently transfected with a vector encoding the human H1 receptor.

-

Radioligand: [³H]Mepyramine.

-

Buffers: Lysis buffer, Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competitor: Cyclizine hydrochloride.

-

Equipment: 96-well plates, cell harvester, scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Harvest transfected cells, homogenize in cold lysis buffer, and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Mepyramine (typically near its Kd value), and varying concentrations of cyclizine.

-

Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled H1 antagonist, e.g., 10 µM mianserin).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of cyclizine to determine the IC₅₀. Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation.

-

Animal Model of Opioid-Induced Emesis (Pica Model)

Rats do not vomit but exhibit pica (consumption of non-nutritive substances like kaolin clay) in response to emetogenic stimuli, which is considered an analogue of emesis. This protocol describes a representative method for evaluating cyclizine's efficacy against opioid-induced pica.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Housing: Individual cages with free access to standard food pellets, water, and a pre-weighed amount of kaolin clay.

-

Procedure:

-

Acclimation: Acclimate rats to the housing conditions and the presence of kaolin for at least 3 days.

-

Baseline Measurement: Measure baseline kaolin consumption for 24 hours prior to drug administration.

-

Drug Administration:

-

Control Group: Administer vehicle (e.g., saline, s.c.).

-

Opioid Group: Administer an emetogenic dose of an opioid (e.g., Morphine, 3-10 mg/kg, s.c. or Oxycodone, 15 mg/kg, p.o.).

-

Treatment Group: Administer Cyclizine (e.g., 10-50 mg/kg, i.p. or p.o.) 30-60 minutes prior to the opioid administration.

-

-

Measurement: Measure the amount of kaolin consumed over a 24-hour period post-injection.

-

Analysis: Compare the mean kaolin consumption between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in kaolin intake in the Treatment Group compared to the Opioid Group indicates anti-emetic efficacy.

-

Clinical Trial for Postoperative Nausea and Vomiting (PONV)

This protocol is based on a randomized, double-blind, placebo-controlled design to assess the efficacy of cyclizine for preventing OINV in a postoperative setting.

-

Objective: To evaluate the efficacy and safety of intravenous cyclizine for the prevention of nausea and vomiting in patients receiving postoperative opioid analgesia.

-

Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients scheduled for elective surgery under general or spinal anesthesia, for whom postoperative opioid analgesia (e.g., morphine via Patient-Controlled Analgesia (PCA) or intrathecal administration) is planned.

-

Intervention:

-

Outcome Measures:

-

Primary Endpoint: The incidence of nausea in the first 24 hours post-surgery.

-

Secondary Endpoints:

-

Severity of nausea, measured on a 100-mm Visual Analogue Scale (VAS).

-

Incidence of vomiting or retching.

-

Number of rescue antiemetic doses required.

-

Patient satisfaction with postoperative nausea and vomiting management.

-

Incidence of adverse events (e.g., sedation, dizziness, dry mouth).

-

-

-

Data Collection: Trained, blinded research staff will assess patients at predefined intervals (e.g., at 2, 6, 12, and 24 hours) postoperatively.

-

Statistical Analysis: The incidence of nausea and vomiting will be compared between groups using the Chi-squared or Fisher's exact test. Continuous variables like VAS scores will be compared using t-tests or Mann-Whitney U tests.

Conclusion

Cyclizine is an effective agent for the management of opioid-induced nausea and vomiting. Its dual antagonism of histamine H1 and muscarinic receptors allows it to target both the vestibular and central pathways that are stimulated by opioids. Clinical data supports its efficacy, demonstrating a significant reduction in the incidence and severity of nausea compared to placebo and comparable efficacy to other antiemetics like droperidol and ondansetron in certain patient populations. For drug development professionals, cyclizine serves as a valuable benchmark compound. Future research could focus on developing agents with a similar multi-receptor profile but with an improved side-effect profile, particularly concerning sedation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antiemetics for OINV.

References

- 1. Cyclizine and droperidol have comparable efficacy and side effects during patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. A comparison of cyclizine, ondansetron and placebo as prophylaxis against postoperative nausea and vomiting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioids in Gastroenterology: Treating Adverse Effects and Creating Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. bapen.org.uk [bapen.org.uk]

- 10. A comparison of droperidol and cyclizine in the prevention of postoperative nausea and vomiting associated with patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Electrophysiological properties of morphologically-identified medial vestibular nucleus neurons projecting to the abducens nucleus in the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Opioid Receptor Binding Affinity of Dipipanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the in vitro binding affinity of compounds for opioid receptors, with a specific focus on the synthetic opioid dipipanone. While a comprehensive search of publicly available scientific literature did not yield specific quantitative binding data (Kᵢ values) for dipipanone at the mu (μ), delta (δ), and kappa (κ) opioid receptors, this document outlines the standard experimental protocols required to generate such data. It is intended to serve as a detailed resource for researchers and drug development professionals seeking to characterize the opioid receptor interaction profile of dipipanone or similar compounds. The guide includes a detailed experimental protocol for competitive radioligand binding assays, a key technique in this field. Additionally, it provides a visualization of the canonical G-protein coupled signaling pathway for opioid receptors and a workflow for determining binding affinity.

Introduction

Dipipanone is a synthetic opioid analgesic that has been used clinically for the management of severe pain. Its pharmacological effects are mediated through its interaction with the opioid receptor system, which consists of three main receptor subtypes: mu (μ), delta (δ), and kappa (κ). These receptors are G-protein coupled receptors (GPCRs) and are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. The binding affinity of a compound for each of these receptor subtypes is a critical determinant of its pharmacological profile, including its analgesic efficacy and side-effect profile. A high affinity for the μ-opioid receptor is typically associated with potent analgesia, but also with adverse effects such as respiratory depression and dependence. Interactions with δ and κ receptors can modulate the effects of μ-receptor activation and may also contribute to other physiological and psychological effects.

The quantitative characterization of a compound's binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. This is often determined through in vitro competitive radioligand binding assays.

Quantitative Data on Opioid Receptor Binding Affinity

A thorough search of scientific literature did not reveal specific Kᵢ or IC₅₀ values for dipipanone at the μ, δ, and κ opioid receptors. To facilitate the presentation of such data once obtained, the following table structure is recommended.

Table 1: In Vitro Opioid Receptor Binding Affinity of Dipipanone

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | IC₅₀ (nM) | Source |

| Mu (μ) | [³H]-DAMGO | Dipipanone | Data not available | Data not available | |

| Delta (δ) | [³H]-DPDPE | Dipipanone | Data not available | Data not available | |

| Kappa (κ) | [³H]-U69,593 | Dipipanone | Data not available | Data not available |

Note: The radioligands listed are examples of commonly used selective agonists for each receptor subtype. The selection of the radioligand can influence the experimental outcome.

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of an unlabeled compound (like dipipanone) for a specific receptor subtype.

Principle of the Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Materials and Reagents

-

Cell Membranes: CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) 293 cells stably transfected with the human μ, δ, or κ opioid receptor.

-

Radioligands:

-

For μ-opioid receptor: [³H]-DAMGO (a selective μ-agonist)

-

For δ-opioid receptor: [³H]-DPDPE (a selective δ-agonist)

-

For κ-opioid receptor: [³H]-U69,593 (a selective κ-agonist)

-

-

Test Compound: Dipipanone, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM Naloxone for the μ-receptor).

-

Filtration Apparatus: A cell harvester with GF/B or GF/C glass fiber filters.

-

Scintillation Counter and Scintillation Fluid .

Assay Procedure

-

Membrane Preparation: Thaw the frozen cell membranes expressing the target opioid receptor on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add the radioligand at a concentration close to its Kₑ value.

-

Non-specific Binding: Add the radioligand and a saturating concentration of the non-specific binding control (e.g., Naloxone).

-

Competitive Binding: Add the radioligand and varying concentrations of the test compound (dipipanone).

-

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Reaction: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.

-

Calculate the Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Upon activation by an agonist, opioid receptors couple to inhibitory G-proteins (Gαi/o), initiating a downstream signaling cascade. The following diagram illustrates this canonical pathway.

Conclusion

An In-depth Technical Guide on the Structural Analogues and Activity of Dipipanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogues of dipipanone hydrochloride, a potent opioid analgesic. It delves into their pharmacological activities, structure-activity relationships (SAR), and the underlying molecular mechanisms of action. This document summarizes available quantitative data on the binding affinities and efficacies of these compounds at opioid receptors. Detailed experimental protocols for the synthesis of key analogues and for the in vitro and in vivo assessment of their pharmacological profiles are provided. Furthermore, this guide includes visualizations of the canonical opioid receptor signaling pathway and typical experimental workflows to facilitate a deeper understanding of the research and development process for this class of compounds.

Introduction

Dipipanone, chemically known as 4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one, is a synthetic opioid analgesic belonging to the open-chain class of opioids, which also includes methadone.[1] It has been used for the management of moderate to severe pain.[1] Structurally, dipipanone is closely related to methadone, with the N,N-dimethyl moiety of methadone being replaced by a piperidine ring.[1] This structural similarity forms the basis for much of the research into its analogues, which primarily involves modifications of the amine substituent and other parts of the heptanone backbone. Understanding the structure-activity relationships of dipipanone analogues is crucial for the design of novel analgesics with improved therapeutic profiles, such as enhanced potency, reduced side effects, or altered pharmacokinetic properties.

This guide aims to consolidate the current knowledge on dipipanone hydrochloride and its structural analogues, with a focus on providing researchers and drug development professionals with a detailed technical resource.

Structural Analogues and Pharmacological Activity

The pharmacological activity of dipipanone and its analogues is primarily mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2] The binding of these compounds to MORs initiates a cascade of intracellular signaling events, leading to the desired analgesic effects, but also to adverse effects such as respiratory depression and dependence.

Key Structural Analogues

Several structural analogues of dipipanone have been synthesized and evaluated for their opioid activity. These modifications can be broadly categorized as:

-

Alterations of the Amine Moiety: Replacement of the piperidine ring with other cyclic or acyclic amine groups has a significant impact on activity.

-

Phenadoxone (6-morpholino-4,4-diphenyl-3-heptanone): The morpholine analogue of dipipanone. It is reported to have equivalent activity to dipipanone.[1]

-

Dipyanone (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one): The pyrrolidine analogue. Studies have shown it to be approximately as active as methadone in terms of in vitro MOR activation.[3][4]

-

Desmethylmoramide: An analogue with a modified amide side chain, which is considerably less active than dipyanone and methadone.[3]

-

-

Modifications of the Heptanone Backbone: Changes to the length of the alkyl chain or substitution on the phenyl rings can also influence potency and efficacy.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for dipipanone and its key structural analogues. The data is primarily from in vitro assays assessing the interaction of these compounds with opioid receptors.

Table 1: In Vitro Activity of Dipipanone Analogues at the Mu-Opioid Receptor (MOR)

| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) | Receptor(s) | Reference(s) |

| Dipyanone | 39.9 | 155% | MOR | [3][4] |

| Methadone | 50.3 | 152% | MOR | [3][4] |

| Desmethylmoramide | 1335 | 126% | MOR | [3] |

| Morphine | 142 | - | MOR | [3] |

| Fentanyl | 9.35 | - | MOR | [3] |

Table 2: In Vitro Activity of Dipyanone at Different Opioid Receptors

| Receptor | EC50 (nM) | Emax (% vs. Standard) | Standard Agonist | Reference(s) |

| Mu-Opioid Receptor (MOR) | 96.8 | 106% | Fentanyl | [2] |

| Kappa-Opioid Receptor (KOR) | 380.4 | 13% | U-50488 | [2] |

| Delta-Opioid Receptor (DOR) | 1067 | 56% | SNC-80 | [2] |

Note: Direct quantitative comparisons of analgesic potency between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key dipipanone analogue and for the pharmacological evaluation of these compounds.

Synthesis of 4,4-diphenyl-6-morpholino-heptan-3-one (Phenadoxone)

The synthesis of dipipanone is analogous to that of phenadoxone, with the substitution of morpholine for piperidine in the final step. The following protocol is adapted from a patented synthesis of phenadoxone.[5]

Step 1: Synthesis of 2:2-diphenyl-4-chlorovaleronitrile

-

A solution of diphenylacetonitrile (9.7 g) is converted to its sodium derivative by treatment with sodamide (2.0 g) in benzene.

-

The resulting solution is reacted with 1-bromo-2-chloropropane.

-

The cooled reaction mixture is washed with dilute hydrochloric acid and then with sodium bicarbonate solution, and dried over calcium chloride.

-

After removal of the benzene, the residue is distilled to yield 2:2-diphenyl-4-chlorovaleronitrile.[5]

Step 2: Synthesis of 2:2-diphenyl-4-morpholinovaleronitrile

-

2:2-diphenyl-4-chlorovaleronitrile (2.0 g) is heated with morpholine (10 c.c.) in a sealed tube at 100°C for 6 hours.

-

The product is diluted with ether, and the ether solution is extracted with 2 N-hydrochloric acid.

-

The acid extract is made strongly alkaline with 40% sodium hydroxide, and the resulting oil is extracted with ether.

-

The ether is removed, and the residue is distilled to yield 2:2-diphenyl-4-morpholinovaleronitrile.[5]

Step 3: Synthesis of 4:4-diphenyl-6-morpholinoheptan-3-one (Phenadoxone)

-

An ethyl magnesium bromide solution is prepared from magnesium (1.2 g), ethyl iodide (12.6 g), and dry ether.

-

A solution of 2:2-diphenyl-4-morpholinovaleronitrile (12.9 g) in dry toluene (32 c.c.) is added to the Grignard reagent.

-

The ether is distilled off, and the residue is heated on a water-bath for approximately 16 hours.

-

The reaction mixture is decomposed by warming with 2 N-hydrochloric acid (200 c.c.).

-

The combined acid extracts are made strongly alkaline with 40% sodium hydroxide and extracted with benzene.

-

The benzene is removed, and the residue is distilled to yield 4:4-diphenyl-6-morpholinoheptan-3-one.[5]

Step 4: Formation of the Hydrochloride Salt

-

The free base is dissolved in ether and treated with dry hydrogen chloride.

-

The resulting precipitate of 4:4-diphenyl-6-morpholinoheptan-3-one hydrochloride is collected and can be recrystallized from a mixture of alcohol and ether.[5]

In Vitro Opioid Receptor Binding Assay (Ki Determination)

This protocol outlines a standard radioligand binding assay to determine the binding affinity (Ki) of test compounds for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor).

-

Radioligand (e.g., [³H]DAMGO for MOR).

-

Unlabeled test compounds (dipipanone analogues).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

96-well filter plates and a filtration manifold.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value. Prepare a suspension of the cell membranes in assay buffer.

-

Incubation: In a 96-well plate, add the assay buffer, the test compound (or vehicle for total binding, or a saturating concentration of a non-radiolabeled ligand like naloxone for non-specific binding), the radioligand, and the membrane suspension.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Activity Assessment (Hot-Plate Test - ED50 Determination)

The hot-plate test is a common method to assess the analgesic efficacy of compounds in animal models.

Apparatus:

-

Hot-plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5 °C).

-

A transparent cylinder to confine the animal on the hot surface.

-

Timer.

Procedure:

-

Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room and the apparatus before the experiment.

-

Baseline Measurement: Determine the baseline latency for each animal to a nociceptive response (e.g., licking a hind paw or jumping) by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound (dipipanone analogue) or vehicle via a specific route (e.g., intraperitoneal, subcutaneous, or oral).

-

Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the latency to the nociceptive response.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

ED50 Determination: A dose-response curve is generated by testing a range of doses of the compound. The ED50, the dose that produces a 50% maximal effect, is then calculated using appropriate statistical software.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Dipipanone and its analogues exert their effects by acting as agonists at G-protein coupled opioid receptors. The canonical signaling pathway is depicted below.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and initial characterization of a novel dipipanone analogue.

Experimental Workflow for Pharmacological Evaluation

This diagram outlines the process of evaluating the pharmacological activity of a newly synthesized dipipanone analogue.

Conclusion

This technical guide has provided a detailed overview of the structural analogues of dipipanone hydrochloride, their pharmacological activities, and the methodologies used for their synthesis and evaluation. The presented data highlights the importance of the amine substituent and the diphenylheptanone backbone in determining the opioid receptor activity of these compounds. While quantitative data for a broad range of analogues remains somewhat limited in the public domain, the provided experimental protocols offer a solid foundation for researchers to conduct further investigations. The elucidation of detailed structure-activity relationships will continue to be a key driver in the development of novel analgesics with improved therapeutic indices. The workflows and signaling pathway diagrams presented herein serve as valuable conceptual tools for researchers in the field of opioid drug discovery. Further research is warranted to expand the quantitative dataset for dipipanone analogues and to explore novel structural modifications that may lead to the next generation of potent and safer analgesics.

References

- 1. Phenadoxone - Wikipedia [en.wikipedia.org]

- 2. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]

- 3. mdpi.com [mdpi.com]

- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2513173A - 4, 4-diphenyl-6-morpholino-heptanone-3 and acid salts thereof - Google Patents [patents.google.com]

The Neurochemical Landscape of Diconal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diconal, a combination of the potent opioid analgesic dipipanone and the antiemetic cyclizine, exerts a complex array of neurochemical effects primarily through its action on the central nervous system. As a strong mu-opioid receptor agonist, dipipanone is the principal driver of the analgesic and euphoric effects, while cyclizine, a histamine H1 receptor antagonist with anticholinergic properties, mitigates nausea and vomiting. This technical guide provides a comprehensive overview of the known and extrapolated in vivo neurochemical effects of this compound administration. Drawing from studies on dipipanone, its structural analog dipyanone, and other mu-opioid agonists, this document details the underlying signaling pathways, summarizes quantitative neurochemical changes, and provides exemplary experimental protocols for preclinical investigation.

Introduction

This compound is a pharmaceutical preparation containing 10 mg of dipipanone hydrochloride and 30 mg of cyclizine hydrochloride.[1] Dipipanone is a synthetic opioid of the 4,4-diphenylheptane-3-one class, structurally similar to methadone, and is recognized for its potent analgesic properties, approximately equivalent to morphine.[2][3] Its primary clinical application is in the management of moderate to severe pain.[4] The inclusion of cyclizine, a piperazine derivative, is intended to counteract the emetic effects commonly associated with potent opioids.[1][2] Understanding the detailed neurochemical sequelae of this compound administration is critical for elucidating its therapeutic mechanisms, abuse potential, and for the development of novel analgesics with improved safety profiles.

Mechanism of Action

Dipipanone: A Mu-Opioid Receptor Agonist

The principal mechanism of action of dipipanone is its agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) extensively distributed throughout the central and peripheral nervous systems.[4][5] The binding of dipipanone to MORs initiates a cascade of intracellular signaling events.

-

Inhibition of Adenylyl Cyclase: Upon activation, the Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[5]

-

Neurotransmitter Release Inhibition: The combined effect of reduced cAMP and altered ion channel activity leads to hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release from presynaptic terminals.[5] This includes the inhibition of nociceptive neurotransmitters such as substance P and glutamate in pain pathways.[5]

Cyclizine: A Histamine H1 Receptor Antagonist

Cyclizine primarily acts as a histamine H1 receptor antagonist.[1] It also possesses significant anticholinergic (muscarinic receptor antagonist) properties.[4] Its antiemetic effect is mediated through its action on the chemoreceptor trigger zone (CTZ) in the brainstem and by reducing the sensitivity of the labyrinthine apparatus.[1]

In Vivo Neurochemical Effects

Direct in vivo neurochemical studies on dipipanone are limited. However, based on its action as a potent mu-opioid agonist and data from related compounds, its effects on key neurotransmitter systems can be extrapolated.

Dopaminergic System

Mu-opioid receptor agonists are well-documented to enhance dopamine release in the mesolimbic reward pathway, particularly in the nucleus accumbens (NAc).[6] This effect is believed to be central to the rewarding and addictive properties of opioids. The mechanism involves the disinhibition of ventral tegmental area (VTA) dopamine neurons. MORs are expressed on GABAergic interneurons in the VTA that tonically inhibit dopamine neurons. By activating these MORs, dipipanone would inhibit the GABAergic interneurons, thereby disinhibiting the dopamine neurons and leading to increased dopamine release in the NAc.[6]

Other Neurotransmitter Systems

-

Acetylcholine: Mu-opioid receptor activation has been shown to inhibit the release of acetylcholine in the nucleus accumbens.[7]

-

Glutamate and Substance P: As part of its analgesic mechanism, dipipanone is expected to inhibit the release of the excitatory neurotransmitter glutamate and the neuropeptide substance P in the spinal cord and other pain-processing regions of the brain.[5]

-

Serotonin: The effects of mu-opioid agonists on the serotonin system are complex and can be region-dependent. Some studies suggest that opioids can modulate serotonin release.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the related compound dipyanone and other mu-opioid agonists, which can serve as an approximation for the effects of dipipanone.

Table 1: Receptor Activation Profile of Dipyanone

| Receptor | Agonist/Reference Compound | EC50 (nM) | Emax (%) |

| Mu-Opioid Receptor (MOR) | Fentanyl | 96.8 | 106 |

| Kappa-Opioid Receptor (KOR) | U-50488 | 380.4 | 13 |

| Delta-Opioid Receptor (DOR) | SNC-80 | 1067 | 56 |

| (Data from a study on Dipyanone, a close structural analog of Dipipanone)[8] |

Table 2: Pharmacokinetic Parameters of Dipipanone in Humans (Single Oral Dose)

| Parameter | Value | Unit |

| Mean Peak Plasma Concentration | 29 | ng/ml |

| Time to Peak Plasma Concentration | 1-2 | hours |

| Mean Elimination Half-life | 3.5 | hours |

| Mean AUC | 156 | ng ml⁻¹ min |

| (Data from a study on a single oral dose of this compound)[9] |

Table 3: Illustrative In Vivo Neurochemical Changes Following Mu-Opioid Agonist Administration

| Neurotransmitter | Brain Region | Agonist | Change from Baseline (%) |

| Dopamine | Nucleus Accumbens | DAMGO (mu-agonist) | ↑ (Significant Increase) |

| Acetylcholine | Nucleus Accumbens | Endomorphin-1 (mu-agonist) | ↓ (Dose-dependent decrease) |

| (Qualitative and semi-quantitative data extrapolated from studies on selective mu-opioid agonists)[5][7] |

Detailed Experimental Protocols

In Vivo Microdialysis for Measurement of Neurotransmitter Release

This protocol provides a general framework for assessing the effects of this compound on neurotransmitter levels in a specific brain region (e.g., the nucleus accumbens) in a rodent model.

5.1.1. Materials and Reagents

-

This compound (or dipipanone hydrochloride)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

5.1.2. Procedure

-

Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for an equilibration period of at least 1-2 hours to establish a stable baseline.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter levels.

-

Drug Administration: Administer this compound (or dipipanone) systemically (e.g., intraperitoneally or subcutaneously) or directly into the brain region of interest via the dialysis probe (retrodialysis).

-

Post-Administration Sample Collection: Continue to collect dialysate samples for a predetermined period following drug administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest (e.g., dopamine, serotonin, and their metabolites).

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of dipipanone at the presynaptic terminal.

Caption: Disinhibition of VTA dopamine neurons by dipipanone.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

The administration of this compound initiates a cascade of neurochemical events, primarily driven by the potent mu-opioid agonism of dipipanone. The resulting modulation of dopaminergic, cholinergic, and peptidergic systems underlies its therapeutic analgesic effects, as well as its significant potential for abuse and dependence. While direct in vivo neurochemical data for dipipanone is not extensive, a robust understanding can be constructed from the broader pharmacology of mu-opioid agonists. The experimental protocols and data presented in this guide offer a framework for the continued investigation of this compound and the development of next-generation analgesics. Further research employing techniques such as in vivo microdialysis and electrophysiology is warranted to fully delineate the neurochemical signature of this compound.

References

- 1. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]

- 5. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]

- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goums.ac.ir [goums.ac.ir]

The Development of Dipipanone: A Technical History of a Potent Analgesic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of dipipanone, a potent synthetic opioid analgesic. From its chemical synthesis to its clinical evaluation and eventual therapeutic use, this document provides a comprehensive overview for researchers and professionals in the field of drug development. The guide details the experimental protocols used to establish its analgesic efficacy, presents quantitative data from key studies, and illustrates its mechanism of action through detailed signaling pathways.

Introduction and Chemical Origins

Dipipanone (4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one) is a synthetic opioid analgesic belonging to the diphenylpropylamine class.[1] Structurally, it is closely related to methadone, with the only difference being the substitution of the N,N-dimethyl moiety with a piperidine ring.[1] This structural modification influences its pharmacokinetic and pharmacodynamic properties. The synthesis of dipipanone was first reported in 1950 by Ofner and Walton as part of a broader search for new analgesic compounds.[2]

Synthesis of Dipipanone

Experimental Protocol: General Synthesis of Dipipanone

The following is a generalized protocol based on the known chemistry of dipipanone and related compounds:

-

Formation of the Aminonitrile Intermediate: Diphenylacetonitrile is reacted with 1-chloro-2-(piperidin-1-yl)propane in an anhydrous solvent (e.g., toluene) in the presence of sodium amide. The reaction mixture is typically heated to drive the condensation reaction to completion. This step results in the formation of two isomeric aminonitriles.

-

Purification of the Active Isomer: The desired active aminonitrile isomer is separated from the reaction mixture, often by crystallization from a suitable solvent like hexane at low temperatures.[3]

-

Grignard Reaction and Hydrolysis: The purified aminonitrile is then treated with ethylmagnesium bromide in an ethereal solvent. This is followed by acidic hydrolysis to convert the nitrile group to a ketone, yielding dipipanone.

-

Purification: The final product, dipipanone, is purified through standard techniques such as recrystallization to obtain the desired level of purity.

Mechanism of Action: µ-Opioid Receptor Agonism

Dipipanone exerts its analgesic effects primarily through its action as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] The binding of dipipanone to the MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Upon binding of dipipanone, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit acts on ion channels, promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The efflux of potassium ions leads to hyperpolarization of the neuronal membrane, while the reduced influx of calcium ions decreases the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic terminals. Together, these actions suppress the transmission of nociceptive signals.

Early Analgesic Studies and Efficacy

Early clinical investigations of dipipanone focused on establishing its analgesic efficacy and safety profile. A key study published in 1957 by D.A. Cahal evaluated the analgesic activity of dipipanone hydrochloride in student volunteers using an ischemic pain model.[5]

Quantitative Data from Early Analgesic Studies

| Parameter | Finding | Reference |

| Analgesic Equivalence | 25 mg of dipipanone is approximately equivalent to 10 mg of morphine. | [1] |

| Lowest Effective Dose | 10.0 mg produced a significant rise in pain threshold. | [5] |

| Time to Peak Effect | Approximately 2 hours for all doses tested. | [5] |

| Mean Peak Plasma Concentration | 29 ng/ml after a single oral dose of 10 mg. | [6][7] |

| Time to Peak Plasma Concentration | 1-2 hours after a single oral dose. | [6][7] |

| Mean Elimination Half-life | 3.5 hours. | [6][7] |

Experimental Protocols for Analgesic Assays

The ischemic pain test was a common method used in early analgesic research to induce a controlled and quantifiable pain stimulus in human volunteers.

-

Subject Preparation: A blood pressure cuff is placed on the upper arm of the subject.

-

Induction of Ischemia: The arm is elevated to facilitate venous drainage, and the cuff is then inflated to a pressure above the subject's systolic blood pressure to induce ischemia.

-

Exercise: The subject performs rhythmic hand exercises (e.g., squeezing a dynamometer) to accelerate the onset of ischemic pain.

-

Pain Assessment: The time to the first report of pain (pain threshold) and the time to when the pain becomes intolerable (pain tolerance) are recorded. Pain intensity can also be rated at regular intervals using a pain scale.

-

Drug Administration: The test is performed before and at various time points after the administration of the analgesic or placebo to assess the change in pain threshold and tolerance.

The cold pressor test is another standardized method for inducing pain in a controlled setting to evaluate analgesic efficacy.

-

Preparation: A container is filled with ice and water, and the temperature is maintained at approximately 1-4°C.[1]

-

Immersion: The subject immerses their non-dominant hand up to the wrist into the ice water.

-

Pain Assessment: The time until the subject first reports feeling pain (pain threshold) and the time until the pain becomes unbearable and they withdraw their hand (pain tolerance) are recorded.

-

Safety Limit: A maximum immersion time (e.g., 120 seconds) is typically set to prevent tissue injury.[1]

-

Drug Evaluation: The test is conducted before and after drug administration to measure changes in pain threshold and tolerance.

Clinical Use and the Diconal Formulation

Dipipanone was primarily marketed in the United Kingdom and some other countries under the brand names Pipadone and, more commonly, this compound.[1] this compound was a combination product containing 10 mg of dipipanone hydrochloride and 30 mg of cyclizine hydrochloride, an anti-emetic and antihistamine.[1] The inclusion of cyclizine was intended to counteract the nausea and vomiting that can be associated with potent opioids.[8]

The Wellcome Foundation was the original manufacturer of this compound.[9] For a period, an oral mixture of dipipanone without cyclizine was also available, primarily for use in clinical trials and specialist clinics.[1]

Historical Timeline of Dipipanone's Development and Use

-

1936: The Wellcome Trust is established, which would later oversee the company that developed dipipanone.[4][10]

-

1950: The synthesis of dipipanone is first reported by Ofner and Walton in the Journal of the Chemical Society.[2]

-

1955: The Wellcome Foundation Film Unit produces a film outlining their pharmaceutical production and research, indicative of the era of new drug development.[9]

-

1957: A key study by D.A. Cahal on the analgesic activity of dipipanone in student volunteers is published, providing early evidence of its efficacy in humans.[5]

-

1960s-1970s: this compound (dipipanone with cyclizine) becomes an established prescription analgesic in the UK for severe pain.

-

Late 1970s - Early 1980s: A significant increase in the misuse and abuse of this compound is reported in the UK, with many deaths attributed to its intravenous use.[1]

-